type II collagen fragment

Overview

Description

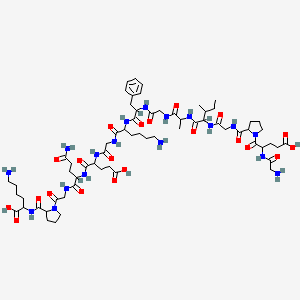

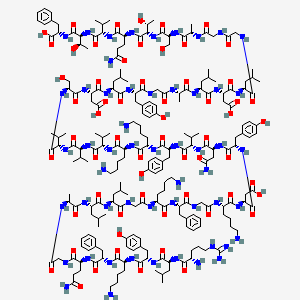

Type II collagen is the basis for hyaline cartilage, including the articular cartilages at joint surfaces. It is formed by homotrimers of collagen, type II, alpha 1 chains . It makes up 50% of all protein in cartilage and 85–90% of collagen of articular cartilage . The type II collagen fragment molecule contains a total of 208 bonds .

Synthesis Analysis

During tumor development, ECM homeostasis is dysregulated. Collagen remodeling by matrix metalloproteinases (MMPs) generates specific collagen fragments, that can be detected in the circulation of cancer patients and correlate with poor disease outcome . In vitro studies further support oral tolerance as the means by which UC-II® undenatured type II collagen may exert joint health benefits .Molecular Structure Analysis

The this compound structure includes 106 non-H bond(s), 24 multiple bond(s), 48 rotatable bond(s), 18 double bond(s), 6 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 3 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 12 secondary amide(s) (aliphatic), 2 tertiary amide(s) (aliphatic), 3 primary amine(s) (aliphatic), 3 hydroxyl group(s), and 2 Pyrrolidine(s) .Chemical Reactions Analysis

Hydroxyethylene amide bond isosteres have been introduced at the Ala 261 –Gly 262 position of CII259–273 . This modification dramatically altered the structure and dynamics of class II MHC Aq/glycopeptide complexes .Physical And Chemical Properties Analysis

Type II collagen is organized into fibrils. This fibrillar network of collagen allows the cartilage to entrap the proteoglycan aggregate, as well as providing tensile strength to the tissue . The fibril-forming ability of sturgeon type I collagen was higher than that of porcine type I collagen .Scientific Research Applications

Vitreous Collagen Fragments in Vitrectomy

A 2022 study by Rossi et al. explored the dimensions and distribution of human vitreous collagen type II fragments after vitrectomy at varying cut rates. They found that increasing the cut rate does not produce proportionally smaller vitreous fragments, which is important for understanding retinal traction and viscosity during such surgeries (Rossi et al., 2022).

Type II Collagen as a Biomarker in Joint Diseases

Groen et al. (2020) developed a highly specific immunoassay targeting a neo-epitope fragment of type II collagen (T2CM). This fragment is released during cartilage erosion and may serve as a biomarker indicating the degree of cartilage destruction, particularly in osteoarthritis patients (Groen et al., 2020).

Collagen Fragments in Regenerative Medicine

Kolasa et al. (2021) investigated whether type IV collagen fragments can form stable spatial structures through self-assembling, useful in regenerative medicine. Their findings suggest these structures mimic the triple helix of native collagens and could be non-cytotoxic scaffolds in regenerative medicine applications (Kolasa et al., 2021).

Urinary C-terminal Telopeptide Fragment in Osteoarthritis Biomarker Analysis

Wang et al. (2020) focused on the urinary C-terminal telopeptide fragment of type II collagen (uCTX-II) as a biomarker for osteoarthritis. They developed a sensing strategy using antibody-conjugated gold nanoparticles for specific detection, suggesting its utility in diagnosing osteoarthritis and monitoring treatment effectiveness (Wang et al., 2020).

Biomarker of Type II Collagen C-Terminal for Cartilage Formation

Port et al. (2022) developed an immunoassay targeting a neo-epitope of type II collagen C-terminal (CALC2), which indicates cartilage formation. The study suggests that CALC2 could be a potential biomarker for assessing type II collagen formation in conditions like osteoarthritis and rheumatoid arthritis (Port et al., 2022).

Mechanism of Action

Target of Action

Type II collagen (CII) is a pivotal protein predominantly found in cartilage tissue . It contributes to joint stability and elasticity, facilitating the absorption of shock and stress while sustaining normal joint function . The primary targets of type II collagen fragments are the cells in the cartilage, particularly chondrocytes .

Mode of Action

The interaction of type II collagen fragments with its targets involves a complex process. The fragments of type II collagen have been shown to cause inhibition of cell attachment to collagen, inhibition of collagen synthesis, and induction of matrix degradation in cartilage . The oral administration of undenatured type II collagen (UC-II) has demonstrated noteworthy advancements in tackling bone and joint diseases . This method can significantly ameliorate joint inflammation and pain, with high patient acceptance and minimal side effects .

Biochemical Pathways

The biochemical pathways affected by type II collagen fragments involve the induction of matrix metalloproteinase (MMP)-1 and cathepsin K genes in both annulus fibrosus (AF) and nucleus pulposus (NP) cells . It also increases MMP-13 expression only in NP cells . These enzymes play a crucial role in the degradation of the extracellular matrix, including collagen, in cartilage.

Pharmacokinetics

It is known that the oral administration of undenatured type ii collagen (uc-ii) has demonstrated noteworthy advancements in tackling bone and joint diseases . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of type II collagen fragments and their impact on bioavailability need further investigation.

Result of Action

The result of the action of type II collagen fragments involves a transient up-regulation of the aggrecan gene in AF cells while this up-regulation is maintained for a longer time in NP cells . The fragment also enhances a transient up-regulation of the type II collagen gene in AF cells but has no effect in NP cells . This leads to changes in the extracellular matrix composition, affecting the structural integrity and function of the cartilage.

Action Environment

The action of type II collagen fragments is influenced by various environmental factors. For instance, the aging population has led to a continual rise in the prevalence of bone and joint diseases . Hence, there is an urgent need for in-depth research to explore innovative solutions that can effectively enhance osteoarthritic conditions in the elderly .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Type II collagen interacts with various enzymes, proteins, and other biomolecules. The breakdown of type II collagen results in fragments such as Helix-II and CTX-II, which originate from the triple helix and the telopeptide region, respectively . These fragments reflect distinct breakdown events and play a crucial role in tissue biomechanics and disease states .

Cellular Effects

Type II collagen and its fragments influence cell function significantly. They impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the breakdown of type II collagen can lead to the release of fragments that may interact with cell receptors, triggering a cascade of cellular responses .

Molecular Mechanism

At the molecular level, type II collagen exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the CTX-II fragment, derived from the telopeptide region of type II collagen, can bind to specific cell receptors, leading to the activation or inhibition of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of type II collagen and its fragments can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of type II collagen and its fragments vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Type II collagen is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . The breakdown of type II collagen, for instance, can lead to the release of metabolites that can further interact with other biomolecules .

Transport and Distribution

Type II collagen and its fragments are transported and distributed within cells and tissues. They interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of type II collagen and its fragments can affect their activity or function. They may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name |

6-amino-2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H102N18O21/c1-4-36(2)55(81-51(88)34-72-61(99)45-18-13-29-83(45)64(102)42(22-25-54(92)93)76-48(85)31-68)63(101)74-37(3)56(94)70-32-50(87)77-44(30-38-14-6-5-7-15-38)60(98)78-39(16-8-10-26-66)57(95)71-33-49(86)75-41(21-24-53(90)91)59(97)79-40(20-23-47(69)84)58(96)73-35-52(89)82-28-12-19-46(82)62(100)80-43(65(103)104)17-9-11-27-67/h5-7,14-15,36-37,39-46,55H,4,8-13,16-35,66-68H2,1-3H3,(H2,69,84)(H,70,94)(H,71,95)(H,72,99)(H,73,96)(H,74,101)(H,75,86)(H,76,85)(H,77,87)(H,78,98)(H,79,97)(H,80,100)(H,81,88)(H,90,91)(H,92,93)(H,103,104) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSASYOBIDUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H102N18O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9064-67-9 |

Source

|

| Record name | Collagen (cattle skin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Type II collagen fragments can interact with chondrocytes, the cells responsible for maintaining cartilage health, through various receptors, including DDR-2 (discoidin domain receptor 2) [, ]. This interaction can trigger intracellular signaling pathways, leading to increased production of matrix metalloproteinases (MMPs), enzymes that further degrade cartilage []. Additionally, some fragments can induce chondrocyte hypertrophy, a process associated with OA progression [].

- C2C: This fragment contains the C-terminal neoepitope (GPPGRDGAAG) generated by collagenase cleavage of type II collagen []. It is often measured as a biomarker of cartilage degradation [, ].

- CTX-II: This fragment contains the C-terminal telopeptide of type II collagen, also generated by collagenase activity [, , , ]. Like C2C, it serves as a marker of cartilage breakdown.

- Helix-II: This fragment represents a larger portion of the triple helical region of type II collagen [, ]. Its presence reflects both collagen synthesis and degradation.

ANone: Several type II collagen fragments show promise as biomarkers for OA:

- Diagnosis: Elevated levels of CTX-II in urine have been associated with the presence of knee OA []. Additionally, C2Mβ, an isomerized form of a type II collagen fragment, differentiates ankylosing spondylitis (AS) from rheumatoid arthritis (RA) with high diagnostic accuracy [].

- Monitoring Treatment Response: Studies are exploring if changes in this compound levels could reflect responses to OA treatments. For example, decreased C2C levels were observed in SpA patients treated with etanercept, suggesting a potential beneficial effect on cartilage metabolism [].

ANone: Accurately measuring type II collagen fragments presents some challenges:

ANone: Research on type II collagen fragments is ongoing, with efforts focusing on:

ANone: Emerging evidence suggests that certain type II collagen fragments may directly contribute to cartilage degradation:

- Stimulation of Catabolic Pathways: Studies have shown that some fragments, like CB12-II, can stimulate chondrocytes to produce MMPs, ultimately exacerbating cartilage breakdown [, , ].

- Induction of Chondrocyte Hypertrophy: Certain fragments, like those generated by cyanogen bromide cleavage, have been shown to induce chondrocyte hypertrophy, a process associated with OA progression and cartilage loss [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)